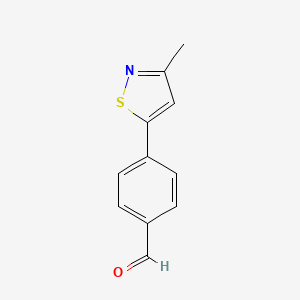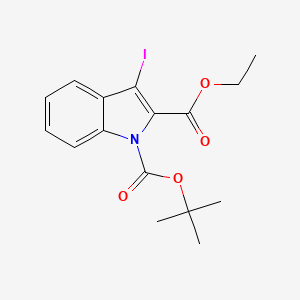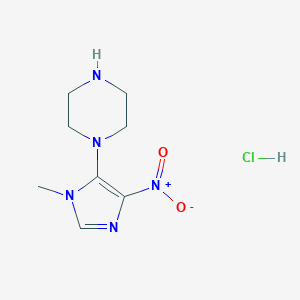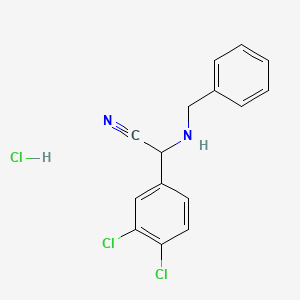
Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate
Descripción general
Descripción
Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate (EBPC) is a chemical compound with a variety of applications in chemical synthesis, scientific research, and laboratory experiments. EBPC is a versatile compound with a wide range of applications due to its unique chemical properties. EBPC is a colorless liquid with a melting point of -10°C and a boiling point of 251°C. It is soluble in most organic solvents, including ethanol and methanol, and is insoluble in water. EBPC is also known as 2-benzyloxy-6-methylpyridine-3-carboxylic acid ethyl ester.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate: has been utilized in the synthesis of novel chalcone derivatives, which exhibit significant antimicrobial properties. These compounds are synthesized by coupling with aromatic substituted aldehydes and have been characterized by various spectroscopic methods. The antimicrobial activity is evaluated using methods like the Cup Plate method, and these compounds show promising results against both gram-positive and gram-negative bacterial strains .
Antioxidant Properties
The antioxidant capacity of chalcone derivatives synthesized from Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is another area of interest. These compounds are tested for in-vitro antioxidant activity using models like Diphenyl Picryl Hydrazine (DPPH), with ascorbic acid as a standard. The results indicate that these derivatives can be potent antioxidants, which is crucial for preventing oxidative stress-related diseases .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in reactions at the benzylic position , which can be resonance stabilized . This suggests that the compound may interact with biochemical pathways involving resonance stabilization.
Pharmacokinetics
Similar compounds have been used in reactions involving the synthesis of benzyl ethers and esters , suggesting that the compound may have similar ADME properties.
Result of Action
Similar compounds have been involved in reactions at the benzylic position , suggesting that the compound may result in the formation of new bonds at the benzylic position .
Action Environment
Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may also exhibit tolerance to various environmental conditions.
Propiedades
IUPAC Name |
ethyl 2-methyl-6-phenylmethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-19-16(18)14-9-10-15(17-12(14)2)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJFWPIQZLZLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine hydrochloride](/img/structure/B1446088.png)
![Tert-butyl 6-methylidene-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1446090.png)





